molecular formula C17H19NO B226666 (R)-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol CAS No. 22348-32-9

(R)-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol

Cat. No.: B226666
CAS No.: 22348-32-9
M. Wt: 253.34 g/mol
InChI Key: OGCGXUGBDJGFFY-UHFFFAOYSA-N
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Description

®-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol is a chiral compound that belongs to the class of secondary alcohols It is characterized by the presence of two phenyl groups attached to the alpha carbon of a pyrrolidine ring, with a hydroxyl group (-OH) attached to the same carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol typically involves the reduction of the corresponding ketone, ®-(+)-alpha,alpha-Diphenyl-2-pyrrolidinone. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure high yield and purity of the product.

Industrial Production Methods

On an industrial scale, the production of ®-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol may involve catalytic hydrogenation processes. These processes utilize catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of the ketone to the alcohol. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

®-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: Further reduction can lead to the formation of secondary amines.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with halogens.

Major Products

    Oxidation: The major product is ®-(+)-alpha,alpha-Diphenyl-2-pyrrolidinone.

    Reduction: The major products are secondary amines.

    Substitution: The major products are halogenated derivatives of the original compound.

Scientific Research Applications

®-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group and the chiral center play crucial roles in its binding affinity and specificity. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the context. Additionally, it can interact with receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    (S)-(-)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol: The enantiomer of the compound, which may exhibit different biological activities.

    alpha,alpha-Diphenyl-2-pyrrolidinone: The ketone form, which is a precursor in the synthesis of the alcohol.

    alpha,alpha-Diphenyl-2-pyrrolidine: A related compound with a similar structure but lacking the hydroxyl group.

Uniqueness

®-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol is unique due to its chiral nature and the presence of two phenyl groups, which confer specific stereochemical and electronic properties. These features make it a valuable compound in asymmetric synthesis and chiral resolution processes.

Properties

IUPAC Name

diphenyl-[(2R)-pyrrolidin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO/c19-17(16-12-7-13-18-16,14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11,16,18-19H,7,12-13H2/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGCGXUGBDJGFFY-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60944996
Record name (R)-Diphenyl-2-pyrrolidinylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60944996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22348-32-9
Record name (R)-α,α-Diphenylprolinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22348-32-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-Diphenyl-2-pyrrolidinylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60944996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Pyrrolidinemethanol, α,α-diphenyl-, (2R)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.118.791
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name D56JS74WW2
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Synthesis routes and methods

Procedure details

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B1CCON1
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reactant
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B1OC(c2ccccc2)(c2ccccc2)C2CCCN12
Quantity
Extracted from reaction SMILES
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reactant
Reaction Step One
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